(2R)-2-Hydroxy-3-(phosphonooxy)propyl hexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate typically involves the esterification of glycerol with hexanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the monoester. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as diesters, alcohols, and substituted phosphates .
Scientific Research Applications
1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and phosphorylation reactions.
Biology: The compound is studied for its role in lipid metabolism and signaling pathways.
Industry: The compound is used in the synthesis of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s effects are mediated through the activation of signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- 1-Oleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
- 1-Myristoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
- 1-Linoleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
Comparison: 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the Sn-2 position. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, 1-Oleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate has a longer fatty acid chain, which affects its solubility and interaction with lipid membranes .
Properties
Molecular Formula |
C9H19O7P |
---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-phosphonooxypropyl] hexanoate |
InChI |
InChI=1S/C9H19O7P/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14/h8,10H,2-7H2,1H3,(H2,12,13,14)/t8-/m0/s1 |
InChI Key |
FIMVTNBZKNVWDN-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)O)O |
Origin of Product |
United States |
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